molecular formula C24H20N2O5 B2926271 4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol CAS No. 899973-83-2

4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol

Cat. No.: B2926271
CAS No.: 899973-83-2
M. Wt: 416.433
InChI Key: UQDSGRPOJIWSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a tricyclic framework integrating pyrazole and oxazine moieties. The structure includes a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group at position 5 and a 2-methoxyphenol substituent at position 4 of the benzoxazine core. Such substitutions are critical for modulating electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

4-[5-(1,3-benzodioxol-5-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-28-22-10-14(6-8-19(22)27)17-12-18-16-4-2-3-5-20(16)31-24(26(18)25-17)15-7-9-21-23(11-15)30-13-29-21/h2-11,18,24,27H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDSGRPOJIWSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC6=C(C=C5)OCO6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O4C_{20}H_{18}N_{2}O_{4}, with a molecular weight of approximately 354.37 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a pyrazolo[1,5-c][1,3]oxazine ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Case Study : A synthesized derivative demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Research Findings : Molecular docking studies suggested that the compound interacts effectively with key proteins involved in cancer proliferation, enhancing its potential as an anticancer agent .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties:

  • Research Findings : In vitro tests indicated that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains:

  • Case Study : The compound exhibited inhibitory activity against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent. The presence of hydrophobic groups in its structure likely contributes to its effectiveness .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AnticancerHepG2, MCF7Induction of apoptosis; cell cycle arrest
Anti-inflammatoryMacrophagesInhibition of IL-6 and TNF-α production
AntimicrobialE. coli, S. aureusDisruption of bacterial cell wall integrity

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzoxazine core significantly influence molecular properties. Key analogs and their substituent effects are summarized below:

Compound Name Substituents (Positions) Key Properties/Effects Reference
Target Compound 5: Benzo[d][1,3]dioxol-5-yl; 4: 2-methoxyphenol High polarity due to methoxy and phenolic -OH groups; potential for hydrogen bonding
5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-... 5: 4-Bromophenyl; 2: 4-methoxyphenyl Enhanced lipophilicity (bromo); electron-withdrawing effects may alter binding
5-(1,3-Benzodioxol-5-yl)-7,9-dichloro-2-phenyl-... 5: Benzo[d][1,3]dioxol-5-yl; 2: phenyl Dichloro groups increase molecular weight and may improve metabolic stability
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl)-... 5: 4-Butoxyphenyl; 2: 4-ethoxyphenyl Long alkoxy chains enhance lipophilicity (logP ↑); potential for membrane penetration

Key Observations :

  • Electron-donating groups (e.g., methoxy, benzo[d][1,3]dioxol) increase solubility but may reduce membrane permeability.

Yield Comparison :

  • Multi-component reactions (e.g., ) often achieve moderate yields (~50–70%), whereas halogenation steps may reduce yields due to steric hindrance .

SAR Trends :

  • Polar Groups (e.g., -OH, -OCH₃): Improve solubility but may limit blood-brain barrier penetration.
  • Halogens and Alkoxy Chains : Enhance target affinity and metabolic stability but increase molecular weight.

Crystallographic and Computational Insights

  • Crystallography : Analog structures (e.g., ) refined using SHELXL () reveal planar benzoxazine cores with substituents adopting equatorial orientations to minimize steric strain .
  • Docking Studies : Pyrazolo-oxazines with bulky substituents (e.g., 4-bromophenyl) show preferential binding to hydrophobic enzyme pockets, as suggested in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.